Thioproperazine-d3 Difumarate

anti-emetic activity phenothiazine comparative pharmacology apomorphine-induced emesis

Thioproperazine-d3 Difumarate is a stable isotope-labeled analogue of the typical phenothiazine antipsychotic thioproperazine, in which three hydrogen atoms on the N-methylpiperazine moiety are replaced by deuterium. The parent compound is a high-potency dopamine D2 receptor antagonist (Ki = 0.21 nM at rat D2; Ki = 0.45 nM at human D2) indicated for acute and chronic schizophrenia, including refractory cases.

Molecular Formula C26H34N4O6S2
Molecular Weight 565.718
CAS No. 1331638-03-9
Cat. No. B590168
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameThioproperazine-d3 Difumarate
CAS1331638-03-9
SynonymsN,N-Dimethyl-10-[3-(4-methyl-d3-1-piperazinyl)propyl]-10H-phenothiazine-2-sulfonamide Difumarate;  Cephalmin-d3 Difumarate;  RP 7843-d3;  SKF 5883-d3;  Sulfenazin-d3 Difumarate;  Thioperazine-d3 Difumarate;  Tioproperazin-d3 Difumarate; 
Molecular FormulaC26H34N4O6S2
Molecular Weight565.718
Structural Identifiers
SMILESCN1CCN(CC1)CCCN2C3=CC=CC=C3SC4=C2C=C(C=C4)S(=O)(=O)N(C)C.C(=CC(=O)O)C(=O)O
InChIInChI=1S/C22H30N4O2S2.C4H4O4/c1-23(2)30(27,28)18-9-10-22-20(17-18)26(19-7-4-5-8-21(19)29-22)12-6-11-25-15-13-24(3)14-16-25;5-3(6)1-2-4(7)8/h4-5,7-10,17H,6,11-16H2,1-3H3;1-2H,(H,5,6)(H,7,8)/b;2-1+/i3D3;
InChIKeyXGRCABNQKDMXQR-MVQBJYLASA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Thioproperazine-d3 Difumarate (CAS 1331638-03-9): Deuterated Antipsychotic Isotopologue for Quantitative Bioanalysis and Neuropharmacology


Thioproperazine-d3 Difumarate is a stable isotope-labeled analogue of the typical phenothiazine antipsychotic thioproperazine, in which three hydrogen atoms on the N-methylpiperazine moiety are replaced by deuterium . The parent compound is a high-potency dopamine D2 receptor antagonist (Ki = 0.21 nM at rat D2; Ki = 0.45 nM at human D2) indicated for acute and chronic schizophrenia, including refractory cases [1][2]. The d3 isotopologue is primarily employed as a SIL internal standard (SIL-IS) in LC-MS/MS workflows, enabling accurate quantitation of thioproperazine in biological matrices by compensating for ion suppression and extraction variability [3].

Why Unlabeled Thioproperazine or Structural Analog Internal Standards Cannot Replace Thioproperazine-d3 Difumarate in Quantitative LC-MS/MS


Attempting to replace Thioproperazine-d3 Difumarate with unlabeled thioproperazine or a non-isotopic structural analogue as an internal standard (IS) introduces quantitation bias that is unacceptable for regulated bioanalysis. Structural analogues may exhibit differential extraction recovery, ionization efficiency, and chromatographic retention relative to the analyte, failing to compensate for matrix effects [1]. Even among stable isotope-labeled (SIL) ISs, deuterated compounds can show retention time shifts due to the deuterium isotope effect, which differentially exposes analyte and IS to ion suppression zones in the LC elution window and can produce quantitative biases exceeding ±30% [2][3]. The d3 labeling on the piperazine ring of thioproperazine provides a +3 Da mass shift with minimal chromatographic perturbation relative to the unlabeled analyte, a balanced design that supports co-elution and matched matrix effect compensation, provided the deuteration site avoids labile positions [4]. Selecting the correct SIL isotopologue is therefore a critical decision directly affecting method accuracy, precision, and regulatory defensibility.

Quantitative Differentiation Evidence for Thioproperazine-d3 Difumarate vs. Closest Comparators


Anti-Emetic Potency of Thioproperazine vs. Chlorpromazine and Perphenazine (Head-to-Head in Apomorphine-Induced Emesis Model in Dogs)

Thioproperazine methanesulphonate, the active moiety corresponding to Thioproperazine-d3 Difumarate, was systematically compared against 11 other phenothiazine derivatives for anti-emetic activity in an apomorphine-induced emesis model in dogs. Results demonstrated that thioproperazine methanesulphonate was 300 times more active than chlorpromazine hydrochloride and twice as active as perphenazine sodium citrate [1].

anti-emetic activity phenothiazine comparative pharmacology apomorphine-induced emesis

Central Neuroleptic Potency of Thioproperazine vs. Perphenazine, Chlorpromazine, and Other Phenothiazines in Conditioned Avoidance Response (Rat Model)

In a standardized conditioned avoidance response (CAR) assay in rats, the relative potency of thioproperazine to suppress avoidance behavior was quantified against 10 other phenothiazine derivatives. Thioproperazine exhibited a relative potency of 35.4 (with promazine defined as 1.0), compared to perphenazine at 21.4, prochlorperazine at 3.7, and chlorpromazine at 0.8 [1]. This represents a 1.7-fold higher potency than perphenazine and a 44-fold higher potency than chlorpromazine in this neuroleptic efficacy model.

neuroleptic potency conditioned avoidance response phenothiazine relative potency ranking

D2 Receptor Binding Affinity of Thioproperazine vs. Haloperidol and Spiperone (In Vitro Radioligand Binding, Rat Striatum)

The binding affinity of thioproperazine for the D2 dopamine receptor was determined in rat striatal microsomal fractions. [³H]Thioproperazine bound with a Kd of 0.30 nM, comparable to the binding site density observed for haloperidol and spiperone (1.47 pmoles/mg protein) [1]. Independent PDSP Ki Database curation reports a Ki of 0.210 nM at rat D2 and 0.450 nM at human D2 receptors [2]. These values place thioproperazine among the highest-affinity phenothiazine D2 antagonists, exceeding the affinities typically reported for chlorpromazine (Ki ~2-10 nM) and perphenazine (Ki ~0.7-1.4 nM).

D2 dopamine receptor radioligand binding neuroleptic receptor affinity

SIL-IS vs. Structural Analogue IS: Impact on Assay Precision and Accuracy in LC-MS/MS Bioanalysis

A direct comparative study switching from a structural analogue IS to a SIL-IS for the LC-MS/MS quantitation of the anticancer drug Kahalalide F demonstrated that the SIL-IS approach significantly improved assay performance, reducing inter-batch variability and enhancing precision across the calibration range [1]. In a broader methodological review, SIL internal standards were confirmed as the first-choice approach for quantitative bioanalytical LC/MS assays; however, deuterium-labeled ISs can exhibit altered retention times (ΔtR) and differential recovery compared to the analyte, necessitating careful evaluation of the deuteration site [2]. For thioproperazine, three deuterium atoms are placed on the piperazine N-methyl group—a non-labile, non-exchangeable position remote from the sulfonamide moiety—minimizing chromatographic isotope effects while providing a +3 Da mass shift sufficient for baseline separation from the unlabeled analyte in the mass spectrometer [3].

stable isotope labeled internal standard LC-MS/MS quantitation matrix effect compensation

Pharmacological Selectivity Profile: Thioproperazine Exhibits Lower Sedative, Anti-Adrenergic, Anti-Histaminic, and Anti-Serotonergic Activity Compared to Other Phenothiazines

Pharmacological investigations by Courvoisier et al. (1958) demonstrated that thioproperazine is much less sedative than other phenothiazines and exhibits weak anti-adrenaline, anti-histamine, and anti-serotonin activity [1][2]. DrugBank further notes that thioproperazine is virtually without antiserotonin and hypotensive action and has no antihistaminic property [3]. This selectivity profile contrasts with chlorpromazine, which has prominent sedative and antihistaminergic effects, and with perphenazine, which exhibits intermediate anti-adrenergic activity. The reduced off-target activity translates to a distinct clinical side-effect signature characterized by a higher ratio of extrapyramidal symptoms to sedation.

adverse effect profile receptor selectivity phenothiazine side-effect comparison

Isotopic Purity and Physicochemical Characterization of Thioproperazine-d3 Difumarate as a Certified Reference Standard

Thioproperazine-d3 Difumarate is manufactured and supplied as a research-grade reference standard by Toronto Research Chemicals (TRC) with a specified purity of >98% . The compound has a molecular formula of C₃₀H₃₅D₃N₄O₁₀S₂ and a molecular weight of 681.79 g/mol, representing a +3.16 Da mass increment over the unlabeled thioproperazine difumarate (MW 678.63 for the non-deuterated difumarate salt; free base MW 446.63) . The three deuterium atoms are incorporated at the N-methyl position of the piperazine ring, providing a stable, non-exchangeable label suitable for LC-MS/MS multiple reaction monitoring (MRM) transition development. The difumarate salt form ensures consistent solubility in chloroform, dichloromethane, and DMSO, with recommended storage at 2–8°C protected from air and light .

isotopic purity reference standard characterization deuterium incorporation

Validated Application Scenarios for Thioproperazine-d3 Difumarate Based on Quantitative Differentiation Evidence


LC-MS/MS Method Development and Validation for Thioproperazine Pharmacokinetic Studies

Thioproperazine-d3 Difumarate is the optimal SIL-IS choice for developing and validating LC-MS/MS methods intended for thioproperazine quantitation in plasma, serum, urine, or tissue homogenates. Its +3 Da mass shift provides unambiguous MRM transition selection, while the non-labile deuteration site (piperazine N-methyl) ensures co-elution with the analyte, minimizing differential matrix effect risks . This is especially critical given thioproperazine's sub-nanomolar D2 affinity (Ki = 0.21–0.45 nM) , which means therapeutic concentrations are in the low ng/mL range and require an IS that precisely tracks analyte behavior through sample preparation and ionization. Procurement of this certified reference standard (>98% purity) enables method validation compliant with ICH M10 and FDA bioanalytical guidance .

Therapeutic Drug Monitoring (TDM) of Thioproperazine in Refractory Schizophrenia

Given thioproperazine's 300-fold greater anti-emetic potency relative to chlorpromazine and its 44-fold higher neuroleptic potency in conditioned avoidance models , clinical TDM requires precise quantitation to avoid toxicity while ensuring efficacy in refractory schizophrenia. Thioproperazine-d3 Difumarate serves as the SIL-IS in validated TDM assays, enabling differentiation of thioproperazine from co-administered phenothiazines (e.g., chlorpromazine, levomepromazine) that may be present due to polypharmacy. The compound's distinct pharmacological signature—high D2 antagonism with minimal sedation, antihistaminic, and hypotensive activity —means that plasma concentration thresholds cannot be extrapolated from other phenothiazine TDM data, necessitating an analyte-specific IS.

Forensic Toxicology and Post-Mortem Thioproperazine Confirmation

In forensic toxicology, the unambiguous identification and quantitation of thioproperazine in post-mortem specimens requires an isotopically distinct internal standard to overcome severe matrix effects from decomposition products. Thioproperazine-d3 Difumarate provides a +3 Da mass difference that is resolvable at unit mass resolution, while the non-exchangeable deuteration site prevents back-exchange in biological matrices . The compound's relatively slight sedative and hypotensive profile compared to other phenothiazines means that thioproperazine may be present at lower concentrations in forensic cases, demanding the enhanced sensitivity and matrix effect compensation that only a matched SIL-IS can provide. The reference standard also serves as a calibration material for constructing matrix-matched calibration curves in accordance with forensic quality standards.

In Vitro Metabolism and Drug-Drug Interaction Studies Using Stable Isotope Tracer Methodology

Thioproperazine-d3 Difumarate enables in vitro metabolism studies where the fate of the deuterated compound can be tracked independently from endogenous or co-incubated unlabeled substrates. The deuterium atoms on the piperazine N-methyl group are positioned at a metabolically relevant site; N-dealkylation of the piperazine ring is a known metabolic pathway for phenothiazine antipsychotics. By comparing the metabolic profiles of d3-labeled and unlabeled thioproperazine in hepatocyte or microsomal incubations, researchers can quantify kinetic isotope effects (KIE) on N-demethylation rates and identify metabolite structures via the characteristic +3 Da isotopic pattern . This application is uniquely supported by the compound's high D2 binding affinity (Kd = 0.30 nM) , which ensures that receptor-level pharmacological effects are maintained at the low concentrations used in tracer studies.

Quote Request

Request a Quote for Thioproperazine-d3 Difumarate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.